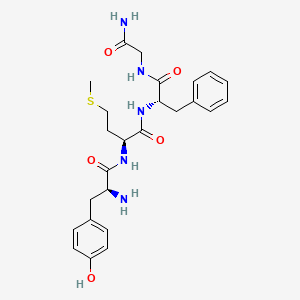
Tyrosyl-methionyl-phenylalanyl-glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-methionyl-phenylalanyl-glycinamide is a peptide compound composed of the amino acids tyrosine, methionine, phenylalanine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-methionyl-phenylalanyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino group of the first amino acid is removed.
Coupling: The next amino acid (methionine) is activated and coupled to the deprotected amino group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for phenylalanine and glycine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tyrosyl-methionyl-phenylalanyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between cysteine residues (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Tyrosyl-methionyl-phenylalanyl-glycinamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of peptide-based materials with unique properties, such as hydrogels and nanostructures.
Mécanisme D'action
The mechanism of action of tyrosyl-methionyl-phenylalanyl-glycinamide depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyrosyl-methionyl-phenylalanyl-glycine: Similar structure but lacks the amide group.
Tyrosyl-methionyl-phenylalanyl-alanine: Substitution of glycine with alanine.
Tyrosyl-methionyl-phenylalanyl-serine: Substitution of glycine with serine.
Uniqueness
Tyrosyl-methionyl-phenylalanyl-glycinamide is unique due to the presence of the amide group, which can influence its stability, solubility, and biological activity
Propriétés
Numéro CAS |
87619-62-3 |
|---|---|
Formule moléculaire |
C25H33N5O5S |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C25H33N5O5S/c1-36-12-11-20(29-23(33)19(26)13-17-7-9-18(31)10-8-17)25(35)30-21(24(34)28-15-22(27)32)14-16-5-3-2-4-6-16/h2-10,19-21,31H,11-15,26H2,1H3,(H2,27,32)(H,28,34)(H,29,33)(H,30,35)/t19-,20-,21-/m0/s1 |
Clé InChI |
IBKWFGYFFPCATR-ACRUOGEOSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
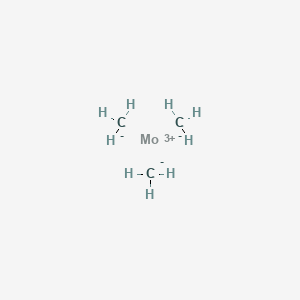
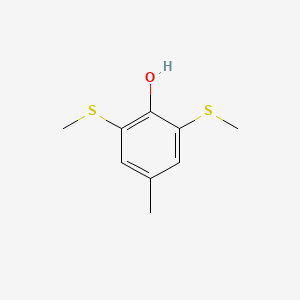

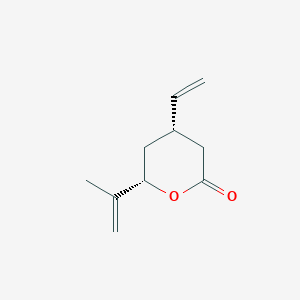
![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)



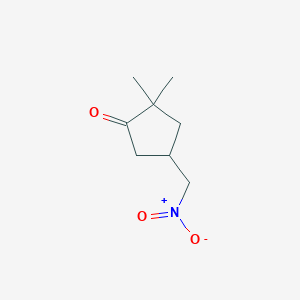
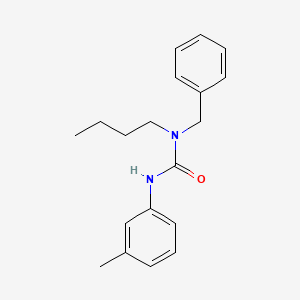
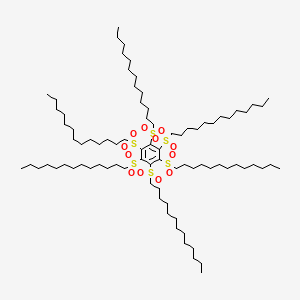
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
